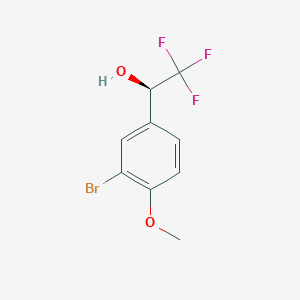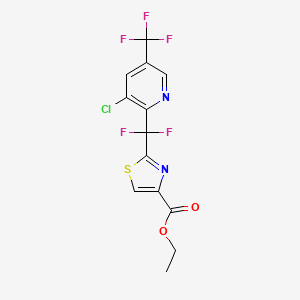
2-((3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基)噻唑-4-羧酸乙酯
描述
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H8ClF5N2O2S and its molecular weight is 386.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品行业
2-((3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基)噻唑-4-羧酸乙酯: 是活性农药成分中的一个关键结构单元。其衍生物主要用于保护农作物免受害虫侵害。 三氟甲基吡啶(TFMP)部分,该化合物属于该部分,在开发获得 ISO 通用名称的新农药中具有重要意义 .
药物研究
在药物研究中,包括该化合物在内的 TFMP 衍生物由于其独特的物理化学性质而被使用。 它们有助于药物的生物活性,并存在于几种已获批上市的药物和正在进行临床试验的候选药物中 .
兽药
与在人类药物中的应用类似,该化合物的衍生物也用于兽药。 TFMP 部分已纳入兽药产品,提高了其疗效 .
有机合成中间体
该化合物是合成各种有机分子的中间体。 其独特的结构允许开发具有潜在应用于不同化工行业的全新化合物 .
药物效力增强
已证明,像该化合物这样的分子中三氟甲基的存在可以提高药物效力。 这是通过降低某些官能团的 pKa 值来实现的,这可以增强与靶蛋白的氢键相互作用 .
抗纤维化活性
该化合物的衍生物已显示出在减少胶原蛋白沉积和抑制胶原蛋白合成方面具有潜力。 这与肝纤维化的研究和针对此类疾病的治疗方法的开发尤其相关 .
作用机制
Target of Action
Similar compounds have been shown to inhibit succinate dehydrogenase (complex ii) that is present in the fungal mitochondrial respiratory chain .
Mode of Action
It is suggested that the compound may interact with its targets and cause changes that inhibit their function .
Biochemical Pathways
It is suggested that the compound may affect the mitochondrial respiratory chain by inhibiting succinate dehydrogenase .
Result of Action
It is suggested that the compound may inhibit the function of its targets, leading to potential antifungal effects .
生化分析
Biochemical Properties
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in various biochemical processes, including enzyme inhibition and activation. For instance, it has been observed that thiazole-containing compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, the pyridine ring with its chlorine and trifluoromethyl substitutions enhances the compound’s binding affinity to specific protein targets, potentially affecting their function and activity.
Cellular Effects
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression profiles, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to specific protein targets, leading to enzyme inhibition or activation. For instance, the thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, thereby inhibiting their catalytic activity . Additionally, the pyridine ring’s chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to protein targets, resulting in changes in their conformation and function. These interactions can also lead to alterations in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may undergo degradation under specific conditions such as exposure to light or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which adverse effects become prominent. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that may retain or lose biological activity. Additionally, conjugation reactions with glutathione, glucuronic acid, or sulfate can enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that regulate its cellular efflux.
Subcellular Localization
The subcellular localization of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or lipid modifications can facilitate the compound’s localization to the mitochondria, nucleus, or endoplasmic reticulum. The subcellular localization of the compound can influence its interactions with target biomolecules and its overall biological activity, contributing to its therapeutic or toxic effects.
属性
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF5N2O2S/c1-2-23-10(22)8-5-24-11(21-8)12(15,16)9-7(14)3-6(4-20-9)13(17,18)19/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZIHFOPXIHEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



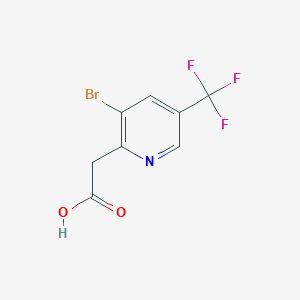
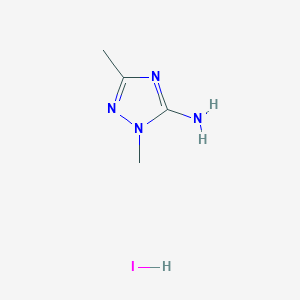

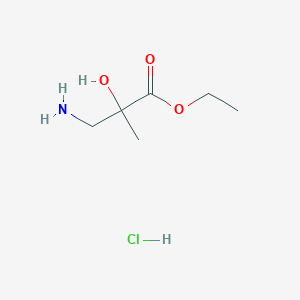
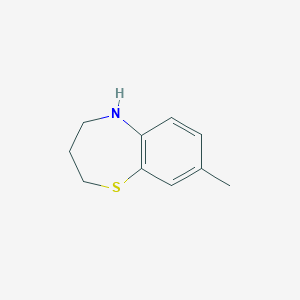
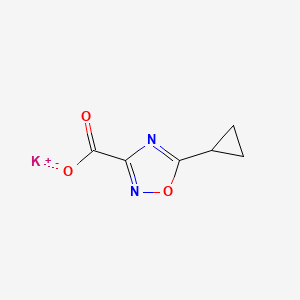

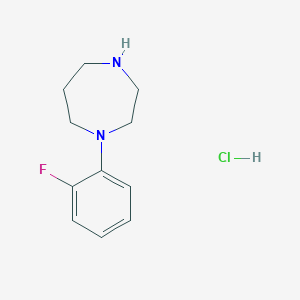
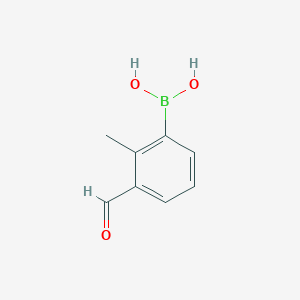
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
